2,6-Dimethylacetanilide undergoes iodination by electrophylic substitution reaction of chloroacetanilide, in the presence of ferroiodide and copperchloride as catalyst, to form 4-iodine-2,6-dimethylacetanilide.
Lidocaine impurity
N-(2,6-Dimethylphenyl)acetamide
CAS No.: 2198-53-0
VCID: VC21337925
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
N-(2,6-Dimethylphenyl)acetamide, also known as 2,6-dimethylacetanilide, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.2163 g/mol . It is a derivative of acetanilide, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is significant in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs. Synthesis MethodsN-(2,6-Dimethylphenyl)acetamide can be synthesized through the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the amide bond. In industrial settings, acetic acid is often used as a solvent, and sodium acetate serves as a catalyst to enhance yield and purity. Synthesis Steps:
Applications in Pharmaceutical IndustryN-(2,6-Dimethylphenyl)acetamide is primarily used as an intermediate in the synthesis of pharmaceutical compounds. One notable application is its role in the production of ranolazine, a drug approved by the FDA for treating chronic angina. Ranolazine acts as a late sodium current inhibitor, which helps reduce calcium overload in cardiac muscle during ischemic conditions. Key Applications:
Biological Activity and Pharmacological EffectsDerivatives of N-(2,6-Dimethylphenyl)acetamide exhibit various pharmacological effects. For example, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide has been developed as a prolonged antiarrhythmic agent, showing promise in correcting cardiac arrhythmias .
Research Findings and Molecular InteractionsStudies indicate that π → π* interactions within the molecular structure enhance the stability and biological activity of N-(2,6-Dimethylphenyl)acetamide. Molecular docking simulations have shown that the compound can effectively bind to specific receptors involved in cardiovascular functions, enhancing its therapeutic potential . Key Research Findings:
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CAS No. | 2198-53-0 | ||||
Product Name | N-(2,6-Dimethylphenyl)acetamide | ||||
Molecular Formula | C10H13NO | ||||
Molecular Weight | 163.22 g/mol | ||||
IUPAC Name | N-(2,6-dimethylphenyl)acetamide | ||||
Standard InChI | InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | ||||
Standard InChIKey | NRPTXWYBRKRZES-UHFFFAOYSA-N | ||||
SMILES | CC1=C(C(=CC=C1)C)NC(=O)C | ||||
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C | ||||
Appearance | Tan Solid | ||||
Melting Point | 178-180°C | ||||
Purity | > 95% | ||||
Quantity | Milligrams-Grams | ||||
Synonyms | N-(2,6-Dimethylphenyl)acetamide; 2’,6’-Acetoxylidide; 2’,6’-Dimethylacetanilide; N-Acetyl-2,6-dimethylaniline; N-Acetyl-2,6-xylidine; | ||||
PubChem Compound | 16616 | ||||
Last Modified | Aug 15 2023 |
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